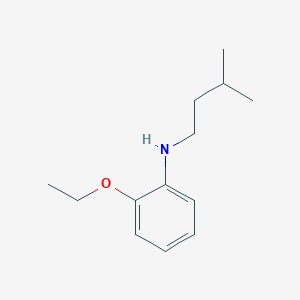

2-ethoxy-N-(3-methylbutyl)aniline

Description

General Overview of Aniline (B41778) Derivatives in Contemporary Chemical Research

Aniline, with its simple structure of a phenyl group attached to an amino group, is a precursor to a multitude of more complex molecules. researchgate.net In contemporary chemical research, the focus has expanded from the parent aniline molecule to its myriad derivatives. These derivatives are typically synthesized through electrophilic substitution on the aromatic ring or by reactions involving the amino group. google.com The modification of the aniline structure leads to compounds with tailored electronic and steric properties, making them suitable for a wide range of applications. For instance, aniline derivatives are integral to the synthesis of various pharmaceuticals and are used as intermediates in the production of dyes and pigments. innospk.comnih.gov

Significance of Alkyl and Alkoxy Substituents on Aniline Scaffolds in Organic Chemistry

The introduction of alkyl and alkoxy groups onto the aniline scaffold significantly influences the molecule's chemical and physical properties. Alkyl groups, being electron-donating, can increase the electron density of the aromatic ring, thereby affecting the basicity of the amino group and the regioselectivity of further reactions. N-alkylation, the substitution of one or both hydrogen atoms of the amino group with alkyl chains, is a common strategy to produce secondary and tertiary amines, which are valuable intermediates. wikipedia.org

Alkoxy groups, such as the ethoxy group (–OCH2CH3), also act as electron-donating groups through resonance, activating the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. The presence of an alkoxy group can also impart greater solubility in organic solvents and can influence the conformational preferences of the molecule.

Research Landscape of N-Alkylated and O-Ethoxylated Aniline Compounds

The synthesis of N-alkylated anilines is a well-established field, with various methods available, including reactions with alkyl halides or the use of alcohols as alkylating agents. wikipedia.org These methods often aim for high selectivity to avoid over-alkylation, which can lead to the formation of tertiary amines and quaternary ammonium (B1175870) salts. The use of ionic liquids as solvents has been explored to improve the selectivity of N-alkylation reactions.

O-ethoxylated anilines, such as 2-ethoxyaniline (o-phenetidine), are important industrial intermediates. innospk.comstenutz.eu 2-Ethoxyaniline is a key component in the synthesis of dyes and has applications in the pharmaceutical and fragrance industries. innospk.com Its production typically involves the reduction of 2-ethoxynitrobenzene. innospk.com

Specific Contextualization of 2-ethoxy-N-(3-methylbutyl)aniline within Amine Chemistry

The compound 2-ethoxy-N-(3-methylbutyl)aniline combines the structural features of an O-ethoxylated aniline and an N-alkylated aniline. The ethoxy group at the ortho position is expected to influence the electronic properties of the aromatic ring, while the N-linked 3-methylbutyl (isoamyl) group introduces a bulky, non-polar aliphatic chain.

The synthesis of this specific molecule would likely involve the N-alkylation of 2-ethoxyaniline with a suitable 3-methylbutyl halide, such as isoamyl bromide or chloride. researchgate.net The reaction would be a nucleophilic substitution where the nitrogen atom of the 2-ethoxyaniline attacks the electrophilic carbon of the alkyl halide.

Research Gaps and Objectives for Comprehensive Investigation of 2-ethoxy-N-(3-methylbutyl)aniline

A thorough review of the scientific literature reveals a significant research gap concerning the specific compound 2-ethoxy-N-(3-methylbutyl)aniline. While the parent compounds, 2-ethoxyaniline and N-alkylanilines, are well-documented, their combined derivative has not been the subject of detailed investigation. This lack of information presents an opportunity for novel research.

The primary objectives for a comprehensive investigation of 2-ethoxy-N-(3-methylbutyl)aniline would be:

Synthesis and Optimization: To develop an efficient and selective synthetic route for the preparation of 2-ethoxy-N-(3-methylbutyl)aniline, likely through the N-alkylation of 2-ethoxyaniline. This would involve optimizing reaction conditions such as solvent, temperature, and base to maximize yield and purity.

Structural and Spectroscopic Characterization: To fully characterize the structure of the synthesized compound using a range of spectroscopic techniques. This would include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the molecular structure and identify key functional groups.

Physicochemical Property Determination: To measure key physical and chemical properties of the compound, such as melting point, boiling point, solubility in various solvents, and its acid dissociation constant (pKa).

Exploration of Potential Applications: Based on the properties of similar aniline derivatives, to investigate potential applications for 2-ethoxy-N-(3-methylbutyl)aniline. Given its structure, it could be explored as an intermediate in the synthesis of novel dyes, as a potential plasticizer, or as a building block for new pharmaceutical or agrochemical agents. nih.govnih.gov

Data Tables

Table 1: Predicted Physicochemical Properties of 2-ethoxy-N-(3-methylbutyl)aniline

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₃H₂₁NO |

| Molecular Weight | 207.32 g/mol |

| Appearance | Likely a liquid at room temperature |

| Boiling Point | Expected to be higher than 2-ethoxyaniline (231-233 °C) |

| Solubility | Low solubility in water; soluble in common organic solvents |

Note: These are predicted properties based on the structure and known data for similar compounds.

Table 2: Illustrative Spectroscopic Data for a Hypothetical N-Alkylated Aniline Derivative

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR | Signals corresponding to aromatic protons, N-H proton (if present), and protons of the alkyl and ethoxy groups. |

| ¹³C NMR | Resonances for aromatic carbons, and carbons of the alkyl and ethoxy groups. |

| IR Spectroscopy | Absorption bands for N-H stretching (if secondary amine), C-H stretching (aromatic and aliphatic), C-N stretching, and C-O stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Note: This table provides a general illustration of the types of spectroscopic data that would be obtained to characterize 2-ethoxy-N-(3-methylbutyl)aniline.

Structure

3D Structure

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

2-ethoxy-N-(3-methylbutyl)aniline |

InChI |

InChI=1S/C13H21NO/c1-4-15-13-8-6-5-7-12(13)14-10-9-11(2)3/h5-8,11,14H,4,9-10H2,1-3H3 |

InChI Key |

NMHJDBVSLAYOEP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1NCCC(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethoxy N 3 Methylbutyl Aniline

Precursor Synthesis and Starting Material Derivatization

The successful synthesis of the target compound is contingent on the availability and purity of its key precursors: 2-ethoxyaniline and a suitable 3-methylbutyl reactant.

2-Ethoxyaniline, also known as o-phenetidine, is a crucial starting material. innospk.comsigmaaldrich.commatrix-fine-chemicals.comnih.gov It is typically synthesized through the reduction of 2-ethoxynitrobenzene. This reduction can be accomplished via several methods, including catalytic hydrogenation using precious-metal catalysts or by using iron in an acidic medium. innospk.com The purity of the resulting 2-ethoxyaniline is critical, as impurities can lead to side reactions and a lower yield of the final product. Analytical standards often require a purity of at least 99%. innospk.com

The alkylating agent, a 3-methylbutyl halide (such as 1-bromo-3-methylbutane (B150244) or 1-chloro-3-methylbutane), is prepared from 3-methyl-1-butanol, commonly known as isopentyl alcohol or isoamyl alcohol. miracosta.educerritos.edu Standard halogenation procedures are employed for this conversion. For instance, the alcohol can be treated with a hydrohalic acid (like HBr) or with reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to yield the corresponding alkyl halide. The choice of halogenating agent can influence the reactivity of the resulting halide in the subsequent N-alkylation step.

Direct N-Alkylation Approaches

The core of the synthesis is the formation of the C-N bond between the 2-ethoxyaniline and the 3-methylbutyl group. This is most commonly achieved through direct N-alkylation.

The classical method for this transformation is a nucleophilic substitution reaction. The nitrogen atom of the primary amine, 2-ethoxyaniline, acts as a nucleophile, attacking the electrophilic carbon of the 3-methylbutyl halide and displacing the halide ion. A base is typically required to neutralize the hydrohalic acid formed during the reaction, preventing the protonation of the starting aniline (B41778) and driving the reaction to completion. A significant challenge in this step is controlling the degree of alkylation, as the desired secondary amine product can potentially react further to form an undesired tertiary amine.

The efficiency and selectivity of the N-alkylation reaction are highly dependent on several parameters. The optimization of these conditions is crucial for maximizing the yield of 2-ethoxy-N-(3-methylbutyl)aniline while minimizing by-product formation.

Solvent: The choice of solvent can significantly impact the reaction rate. Aprotic solvents like tetrahydrofuran (B95107) (THF) are often effective. researchgate.net

Base: A base is used to scavenge the acid produced. The strength and amount of the base, such as sodium hydride (NaH), can influence the yield, with multiple equivalents sometimes needed to drive the reaction forward. researchgate.net

Temperature: Reaction temperatures can range from room temperature to elevated temperatures to ensure a reasonable reaction rate. researchgate.netnih.gov

Time: Reaction times can vary from a few hours to over a day, depending on the reactivity of the substrates and the chosen conditions. researchgate.netrsc.org

Table 1: Illustrative Optimization of N-Alkylation Reaction Conditions This table is based on general principles of N-alkylation reactions as specific data for this exact compound is not publicly available.

| Entry | Solvent | Base (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | THF | NaH (1.2) | 25 | 24 | Low |

| 2 | DMF | K₂CO₃ (2.0) | 80 | 12 | Moderate |

| 3 | Toluene | KOtBu (1.5) | 110 | 8 | High |

| 4 | THF | NaH (3.0) | 65 | 18 | Moderate |

Modern synthetic chemistry favors more sustainable and atom-economical methods. Catalytic N-alkylation, particularly using the "borrowing hydrogen" or "hydrogen autotransfer" strategy, has emerged as a powerful alternative to using alkyl halides. rsc.orgnih.gov In this approach, an alcohol (3-methyl-1-butanol) is used directly as the alkylating agent. rsc.org

The mechanism involves the temporary oxidation of the alcohol to the corresponding aldehyde by a metal catalyst. The aldehyde then condenses with the amine (2-ethoxyaniline) to form an imine. Subsequently, the metal hydride species, formed during the initial oxidation, reduces the imine to the final secondary amine product, regenerating the catalyst. nih.gov This process is highly efficient and produces water as the only byproduct. rsc.org

A variety of transition-metal catalysts, particularly those based on ruthenium and iridium, have been developed for this purpose. nih.govrsc.orgnih.gov The choice of catalyst and ligands is critical for achieving high yields and selectivity.

Table 2: Catalytic Systems for N-Alkylation of Anilines via Borrowing Hydrogen This table represents typical catalytic systems used for aniline alkylation, which are applicable to the synthesis of the target compound.

| Catalyst System | Alcohol Reactant | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Ruthenium/dppf | Primary Alcohols | - | Toluene | 110 | High | rsc.org |

| [IrCl₂Cp*]₂/Ligand | Benzyl Alcohol | KOtBu | - | 120 | 90-99 | nih.gov |

| RuCl₂(AMPY)(DPPF) | Primary Alcohols | KOtBu | Toluene | 25-70 | High | nih.gov |

| Cobalt-MOF | Benzyl Alcohol | - | - | - | High | rsc.org |

Reductive Amination Strategies

Reductive amination stands as a prominent and versatile method for the formation of C-N bonds, making it a highly relevant strategy for the synthesis of 2-ethoxy-N-(3-methylbutyl)aniline. nih.gov This two-step process, often performed in a single pot, involves the initial reaction of an amine with a carbonyl compound to form an imine, which is subsequently reduced to the target amine. wikipedia.org

Condensation Reactions with Aldehydes/Ketones

The synthesis of 2-ethoxy-N-(3-methylbutyl)aniline via reductive amination commences with the condensation of 2-ethoxyaniline with 3-methylbutanal (B7770604), also known as isovaleraldehyde. This reaction forms the corresponding N-(3-methylbutylidene)-2-ethoxyaniline intermediate. The formation of this imine is a reversible reaction and is typically favored by the removal of water, which is formed as a byproduct. The presence of a mild acid catalyst can facilitate this condensation step.

The general reaction is as follows:

Figure 1. Condensation of 2-ethoxyaniline with 3-methylbutanal to form the imine intermediate.

Reducing Agent Selection and Reaction Efficacy

The efficacy of the subsequent reduction of the imine intermediate is critically dependent on the choice of reducing agent. A variety of reducing agents can be employed, each with its own advantages in terms of selectivity, reactivity, and mildness of reaction conditions.

Commonly used reducing agents for reductive amination include:

Sodium borohydride (B1222165) (NaBH₄): A mild and cost-effective reducing agent, though it can also reduce the starting aldehyde if not used under controlled conditions.

Sodium cyanoborohydride (NaBH₃CN): A more selective reducing agent that is particularly effective at reducing imines in the presence of aldehydes and ketones.

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A mild and selective reducing agent that is often preferred for its effectiveness under neutral or mildly acidic conditions. organic-chemistry.org

Catalytic Hydrogenation (H₂/catalyst): This method utilizes hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). It is considered a green method as it produces only water as a byproduct. wikipedia.org

The choice of reducing agent can significantly impact the yield and purity of the final product, 2-ethoxy-N-(3-methylbutyl)aniline. The following table summarizes the general efficacy of different reducing agents in similar reductive amination reactions.

| Reducing Agent | Typical Catalyst | Typical Solvent | Temperature (°C) | General Yield (%) | Reference |

| H₂ | Pd/C | Methanol/Ethanol (B145695) | 25-80 | 85-95 | wikipedia.org |

| NaBH(OAc)₃ | - | Dichloromethane | 25 | 80-90 | organic-chemistry.org |

| NaBH₃CN | - | Methanol | 25 | 75-85 | youtube.com |

| Phenylsilane | Dibutyltin dichloride | Dichloromethane | 25 | 70-85 | organic-chemistry.org |

Alternative Synthetic Pathways to 2-ethoxy-N-(3-methylbutyl)aniline

Beyond traditional reductive amination, alternative synthetic strategies offer potential advantages in terms of efficiency, atom economy, and process simplification.

One-Pot Synthesis Procedures

One-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, is a highly desirable approach in modern organic synthesis. nih.govfrontiersin.org For the synthesis of 2-ethoxy-N-(3-methylbutyl)aniline, a one-pot reductive amination protocol would involve the simultaneous or sequential addition of 2-ethoxyaniline, 3-methylbutanal, and a suitable reducing agent. This approach minimizes waste, reduces reaction time, and simplifies the purification process. Catalytic systems, such as those based on ruthenium or copper, have been shown to be effective for one-pot reductive aminations. organic-chemistry.orgresearchgate.netnih.gov For example, a copper-aluminum mixed oxide catalyst has demonstrated high efficiency in the reductive amination of various aldehydes with anilines. nih.gov

Flow Chemistry Applications in Synthesis

Flow chemistry, the continuous processing of chemical reactions in a reactor, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. researchgate.netresearchgate.net The reductive amination of anilines with aldehydes is well-suited for flow chemistry applications. nih.govresearchgate.netresearchgate.net A packed-bed reactor containing a heterogeneous catalyst, such as palladium on carbon or a copper-based catalyst, can be used. nih.govresearchgate.net The reactants, 2-ethoxyaniline and 3-methylbutanal, dissolved in a suitable solvent, along with a hydrogen source, are continuously passed through the heated catalyst bed, yielding the desired product, 2-ethoxy-N-(3-methylbutyl)aniline, in a continuous stream. This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. researchgate.net A study on the continuous reductive amination of furanic aldehydes with anilines using a CuAlOx catalyst in a flow reactor reported excellent yields of the corresponding N-substituted amines. nih.govmdpi.com

Green Chemistry Principles in the Synthesis of 2-ethoxy-N-(3-methylbutyl)aniline

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.org The synthesis of 2-ethoxy-N-(3-methylbutyl)aniline can be made more environmentally benign by adhering to these principles.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reductive amination, particularly with H₂, exhibits high atom economy. wikipedia.org

Use of Safer Solvents: Whenever possible, using less hazardous solvents or solvent-free conditions. Water or ethanol are greener alternatives to chlorinated solvents often used in organic synthesis.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents is a fundamental principle of green chemistry. The use of heterogeneous catalysts that can be easily recovered and reused is particularly advantageous. nih.govresearchgate.netresearchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to minimize energy consumption.

The application of flow chemistry and one-pot synthesis procedures directly contributes to the greenness of the synthesis of 2-ethoxy-N-(3-methylbutyl)aniline by reducing waste and improving energy efficiency. nih.govwikipedia.orgfrontiersin.orgresearchgate.netresearchgate.net

Solvent-Free or Aqueous Medium Synthesis

The development of synthetic methods that operate under solvent-free conditions or in aqueous media is a key aspect of green chemistry. These approaches aim to reduce the environmental impact of chemical processes by eliminating the use of hazardous organic solvents.

Solvent-Free Synthesis:

Solvent-free reactions, often facilitated by mechanochemistry (ball milling) or by simply heating the neat reactants, can lead to higher reaction rates, and easier product purification. acs.orgacs.org For the synthesis of N-alkylated anilines, several solvent-free methods have been reported. organic-chemistry.orgacs.org One such approach involves the direct reaction of anilines with alcohols catalyzed by a pincer-nickel complex under solvent-free conditions. acs.org While not specifically detailing the synthesis of 2-ethoxy-N-(3-methylbutyl)aniline, the general methodology is applicable.

Another relevant solvent-free approach is the reductive amination of aldehydes and amines using a catalyst and a reducing agent without a solvent. capes.gov.br For instance, a study demonstrated the efficient one-pot reductive amination of various aldehydes and amines using thiamine (B1217682) hydrochloride as a green catalyst under solvent-free conditions. capes.gov.br

Aqueous Medium Synthesis:

Water is an attractive solvent for organic reactions due to its non-toxic, non-flammable, and abundant nature. Reductive amination reactions have been successfully performed in aqueous media. For example, reductive amination of aldehydes and ketones can be carried out smoothly within nanomicelles in water using a palladium on carbon (Pd/C) catalyst and triethylsilane as the reducing agent. organic-chemistry.org Furthermore, a green, metal-free methodology for the synthesis of primary aniline-based indolylmethanes has been developed through a one-pot, three-component aza-Friedel–Crafts reaction in an aqueous medium, catalyzed by a Brønsted acidic ionic liquid. acs.org This highlights the potential of aqueous systems for C-N bond formation.

A chemoenzymatic approach using a nitroreductase in an aqueous buffer has also been demonstrated for the synthesis of anilines, offering a sustainable alternative to traditional methods that often require high pressure and precious-metal catalysts. nih.gov

The following table illustrates the potential application of these green methodologies to the synthesis of 2-ethoxy-N-(3-methylbutyl)aniline.

| Methodology | Reactants | Catalyst/Reagent | Conditions | Potential Advantages |

| Solvent-Free Reductive Amination | 2-Ethoxyaniline, 3-Methylbutanal | Thiamine Hydrochloride, NaBH₄ | 60°C, solvent-free | Green catalyst, no organic solvent, potentially high yield. capes.gov.br |

| Aqueous Reductive Amination | 2-Ethoxyaniline, 3-Methylbutanal | Pd/C, Et₃SiH | Room Temperature, water | Mild conditions, use of water as solvent. organic-chemistry.org |

| Solvent-Free N-Alkylation | 2-Ethoxyaniline, 3-Methyl-1-butanol | Pincer-Nickel Complex | Heat, solvent-free | Direct use of alcohol, high atom economy. acs.org |

Atom Economy and Yield Optimization

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.org Maximizing atom economy is a fundamental goal of green chemistry. rsc.org Reductive amination is generally considered a more atom-economical method for synthesizing amines compared to traditional SN2 reactions with alkyl halides, as the latter generates stoichiometric amounts of salt byproducts. acsgcipr.org

Atom Economy in Reductive Amination:

The atom economy of the reductive amination of 2-ethoxyaniline with 3-methylbutanal can be calculated as follows:

2-Ethoxyaniline (C₈H₁₁NO): Molar Mass = 137.18 g/mol matrix-fine-chemicals.comnih.gov

3-Methylbutanal (C₅H₁₀O): Molar Mass = 86.13 g/mol

2-ethoxy-N-(3-methylbutyl)aniline (C₁₃H₂₁NO): Molar Mass = 207.31 g/mol

Byproduct (H₂O): Molar Mass = 18.02 g/mol

The theoretical atom economy is: (Mass of desired product) / (Total mass of reactants) x 100% (207.31) / (137.18 + 86.13) x 100% = 92.8%

This high theoretical atom economy highlights the efficiency of this pathway.

Yield Optimization:

Optimizing the reaction yield is crucial for the economic viability and sustainability of a synthetic process. For the reductive amination of 2-ethoxyaniline, several factors can be tuned to maximize the yield of 2-ethoxy-N-(3-methylbutyl)aniline.

Catalyst Selection: The choice of catalyst can significantly impact the reaction rate and selectivity. For reductive aminations, catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or various metal complexes like those based on iridium or ruthenium can be employed. organic-chemistry.orgresearchgate.net The development of non-precious metal catalysts, such as those based on iron or cobalt, is an active area of research. organic-chemistry.org

Reducing Agent: The choice of reducing agent is also critical. Sodium borohydride (NaBH₄) is a common and relatively mild reducing agent. researchgate.net More selective reagents like sodium triacetoxyborohydride (STAB) are often used for in situ reductive aminations. acsgcipr.org Catalytic hydrogenation (H₂) offers a very high atom economy as the only byproduct is water, but may require higher pressures and can sometimes lead to side reactions. acsgcipr.org

Reaction Conditions: Temperature, pressure, and reaction time are key parameters to optimize. For instance, microwave irradiation has been shown to reduce reaction times in some reductive amination procedures. researchgate.net The pH of the reaction medium can also be crucial, especially for the initial imine formation.

Stoichiometry: Adjusting the molar ratio of the reactants can influence the equilibrium of the initial imine formation and minimize side reactions.

The following table summarizes potential optimization strategies for the synthesis of 2-ethoxy-N-(3-methylbutyl)aniline via reductive amination.

| Parameter | Condition A | Condition B | Condition C | Expected Outcome/Rationale |

| Catalyst | Pd/C | Raney Nickel | Fe-based catalyst | Comparing precious metal vs. non-precious metal catalysts for cost and efficiency. |

| Reducing Agent | H₂ (gas) | NaBH₄ | HCOOH (Formic Acid) | Evaluating different reducing agents for atom economy, safety, and selectivity. researchgate.net |

| Solvent | Toluene | Water | Solvent-free | Assessing the impact of green solvents on yield and ease of work-up. |

| Temperature | Room Temperature | 60°C | 100°C | Optimizing for reaction rate while minimizing potential side reactions. |

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 2 Ethoxy N 3 Methylbutyl Aniline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. It relies on the magnetic properties of atomic nuclei, allowing for the determination of the connectivity and chemical environment of atoms within a molecule.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Confirmation

While one-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the number and types of protons and carbons, multi-dimensional NMR techniques are indispensable for assembling the complete molecular puzzle. These experiments reveal correlations between different nuclei, confirming the structural framework of 2-ethoxy-N-(3-methylbutyl)aniline.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For 2-ethoxy-N-(3-methylbutyl)aniline, COSY would be expected to show correlations between the protons of the ethyl group (the triplet and quartet of the ethoxy moiety) and within the 3-methylbutyl group (between the CH₂, CH, and CH₃ protons). It would also reveal couplings between adjacent protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments establish direct one-bond correlations between protons and the carbons to which they are attached. researchgate.net This allows for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum to its corresponding proton in the ¹H NMR spectrum. For instance, the methylene (B1212753) protons of the ethoxy group would show a cross-peak with the corresponding methylene carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This technique is crucial for identifying longer-range couplings (typically over two to three bonds) between protons and carbons. bldpharm.com It provides definitive evidence for the connectivity of different molecular fragments. For 2-ethoxy-N-(3-methylbutyl)aniline, HMBC would be instrumental in confirming the connection of the ethoxy group to the aromatic ring (by observing correlations from the ethoxy protons to the aromatic carbons) and the attachment of the 3-methylbutyl group to the nitrogen atom (correlations from the N-CH₂ protons to the aromatic carbons).

Predicted ¹H and ¹³C NMR Data for 2-ethoxy-N-(3-methylbutyl)aniline:

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 6.6 - 7.2 | 110 - 150 |

| O-CH₂ (ethoxy) | ~4.0 (quartet) | ~64 |

| CH₃ (ethoxy) | ~1.4 (triplet) | ~15 |

| N-CH₂ | ~3.1 (triplet) | ~45 |

| CH₂ (isobutyl) | ~1.6 (multiplet) | ~39 |

| CH (isobutyl) | ~1.8 (multiplet) | ~26 |

| CH₃ (isobutyl) | ~0.9 (doublet) | ~22 |

| NH | ~4.5 (broad singlet) | - |

Note: These are predicted values based on analogous structures and have not been experimentally verified through the literature search.

Quantitative NMR (qNMR) for Purity Assessment (Methodology Focus)

Quantitative NMR (qNMR) is an absolute method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. The methodology relies on the principle that the integrated signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

The purity assessment of 2-ethoxy-N-(3-methylbutyl)aniline using qNMR would involve the following steps:

Selection of an Internal Standard: A certified reference material with a known purity is chosen as the internal standard. This standard should have at least one signal that is well-resolved from the signals of the analyte and any impurities.

Sample Preparation: A precisely weighed amount of the 2-ethoxy-N-(3-methylbutyl)aniline sample and the internal standard are dissolved in a known volume of a deuterated solvent.

NMR Data Acquisition: The ¹H NMR spectrum is acquired under specific, optimized conditions to ensure accurate quantification. This includes a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant nuclei between scans.

Data Processing and Integration: The spectrum is carefully processed, and the signals for both the analyte and the internal standard are integrated.

Purity Calculation: The purity of the analyte is calculated using the following formula, taking into account the molar masses and the number of protons contributing to the integrated signals of both the analyte and the internal standard.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This accuracy allows for the determination of the elemental composition of 2-ethoxy-N-(3-methylbutyl)aniline. For a molecule with the chemical formula C₁₃H₂₁NO, the expected monoisotopic mass can be calculated with high precision. The experimentally determined mass from HRMS would then be compared to the theoretical mass to confirm the elemental formula.

Predicted HRMS Data for 2-ethoxy-N-(3-methylbutyl)aniline:

| Ion | Formula | Calculated m/z | Found m/z |

| [M+H]⁺ | C₁₃H₂₂NO⁺ | 208.1696 | Hypothetical |

Note: The "Found m/z" is a placeholder for experimental data which was not available in the searched literature.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions are subjected to fragmentation, and the resulting fragment ions are analyzed. This provides valuable information about the structure of the molecule by revealing how it breaks apart. For 2-ethoxy-N-(3-methylbutyl)aniline, characteristic fragmentation pathways would be expected. nih.gov The protonated molecule would likely undergo fragmentation through several key pathways, including:

Loss of the ethoxy group: Cleavage of the ether bond could lead to the loss of an ethoxy radical or ethylene.

Cleavage of the N-alkyl chain: Fragmentation of the 3-methylbutyl group is expected, with characteristic losses of alkyl fragments.

Ring-related fragmentations: The aromatic ring itself can undergo fragmentation, although this is typically less favored than the cleavage of substituents.

Analysis of these fragmentation patterns allows for the confirmation of the presence and connectivity of the ethoxy and 3-methylbutyl substituents on the aniline (B41778) core.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation by the molecule is measured. For 2-ethoxy-N-(3-methylbutyl)aniline, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond, C-H bonds (both aromatic and aliphatic), the C-O bond of the ether, and the C=C bonds of the aromatic ring.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

Predicted Vibrational Spectroscopy Data for 2-ethoxy-N-(3-methylbutyl)aniline:

| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| N-H Stretch | ~3400 | ~3400 |

| Aromatic C-H Stretch | >3000 | >3000 |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |

| C=C Aromatic Stretch | 1500-1600 | 1500-1600 |

| C-O Ether Stretch | 1200-1250 | Not prominent |

| C-N Stretch | 1250-1350 | ~1300 |

Note: These are predicted values based on characteristic functional group frequencies and have not been experimentally verified for this specific compound through the literature search.

Vibrational Band Assignment and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. By analyzing the absorption or scattering of light at specific frequencies, a characteristic spectrum is generated that corresponds to the vibrational modes of the molecule's chemical bonds.

While specific experimental spectra for 2-ethoxy-N-(3-methylbutyl)aniline are not widely published, the expected vibrational frequencies can be predicted based on the known absorption regions of its constituent functional groups. These assignments are critical for confirming the presence of the ethoxy, secondary amine, and substituted benzene (B151609) ring structures. Theoretical calculations, often employing Density Functional Theory (DFT), can further refine these assignments by correlating calculated vibrational modes with experimental observations for similar molecules.

Table 1: Predicted Infrared Vibrational Band Assignments for 2-ethoxy-N-(3-methylbutyl)aniline

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (secondary amine) | Stretching | 3300-3500 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-2960 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-N (aromatic amine) | Stretching | 1250-1360 |

| C-O (ether) | Asymmetric Stretching | 1200-1275 |

| C-O (ether) | Symmetric Stretching | 1020-1075 |

| Aromatic Ring | Out-of-plane Bending | 690-900 |

Conformational Analysis via Vibrational Spectroscopy

The flexible N-(3-methylbutyl) side chain of 2-ethoxy-N-(3-methylbutyl)aniline can adopt various spatial arrangements, or conformations. Vibrational spectroscopy can be employed to study these conformational isomers. Different conformers may exhibit subtle shifts in their vibrational frequencies due to changes in steric interactions and bond angles. By analyzing the spectra, potentially at varying temperatures, it is possible to identify the most stable conformation and to study the dynamics of conformational changes. For related N-alkylated aniline compounds, such studies have revealed the presence of multiple conformers in solution.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are indispensable for separating 2-ethoxy-N-(3-methylbutyl)aniline from impurities and for its quantification in complex mixtures. The choice of technique depends on the volatility and polarity of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive technique ideal for the analysis of volatile and thermally stable compounds like 2-ethoxy-N-(3-methylbutyl)aniline. In GC, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. The retention time, the time it takes for the compound to exit the column, is a characteristic property that can be used for identification.

Following separation by GC, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique fragmentation pattern that serves as a molecular fingerprint. For aniline derivatives, common fragmentation pathways involve the loss of alkyl groups and cleavage of the C-N bond. sielc.com The molecular ion peak would be expected at the m/z corresponding to the molecular weight of the compound.

Table 2: Expected GC-MS Data for 2-ethoxy-N-(3-methylbutyl)aniline

| Parameter | Description |

| Retention Time | Dependent on the specific GC column and temperature program. |

| Molecular Ion (M⁺) | Expected at m/z 207. |

| Key Fragment Ions | Predictions include fragments from the loss of the butyl group, ethoxy group, and other characteristic cleavages. |

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

High-performance liquid chromatography (HPLC) is a versatile technique used to separate and quantify compounds in a liquid mobile phase. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. For 2-ethoxy-N-(3-methylbutyl)aniline, reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, would be a suitable method for purity assessment.

The purity of a sample of 2-ethoxy-N-(3-methylbutyl)aniline can be determined by analyzing the chromatogram. The area of the main peak corresponding to the compound is compared to the total area of all peaks, providing a quantitative measure of purity. Different HPLC methods have been developed for the analysis of aniline and its derivatives, often utilizing C18 columns and a mobile phase consisting of acetonitrile (B52724) and water with a modifier like formic or phosphoric acid. sielc.com

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. This technique is contingent upon the ability to grow a suitable single crystal of the compound.

Single Crystal X-ray Diffraction Analysis

Should a single crystal of 2-ethoxy-N-(3-methylbutyl)aniline be successfully grown, single crystal X-ray diffraction analysis would provide a wealth of structural information. This includes precise bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of the molecules in the solid state. While X-ray crystallographic data for many aniline derivatives are available, specific data for 2-ethoxy-N-(3-methylbutyl)aniline is not currently reported in the public domain. d-nb.info

Reactivity and Derivatization Chemistry of 2 Ethoxy N 3 Methylbutyl Aniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring

The benzene (B151609) ring of 2-ethoxy-N-(3-methylbutyl)aniline is activated towards electrophilic aromatic substitution due to the electron-donating nature of both the amino and ethoxy groups. numberanalytics.comnumberanalytics.com These groups increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. numberanalytics.comnumberanalytics.com The directing effects of these substituents determine the position of substitution on the aromatic ring. The ethoxy group is an ortho, para-director, as is the N-alkylamino group. In 2-ethoxy-N-(3-methylbutyl)aniline, the positions ortho and para to the strongly activating amino group (positions 3 and 5) and ortho and para to the ethoxy group (positions 3 and 6) are the most likely sites of electrophilic attack. The interplay of these directing effects and steric hindrance from the bulky N-(3-methylbutyl) group will influence the final product distribution.

Direct nitration of anilines can be problematic, often leading to oxidation and the formation of tarry by-products. ncert.nic.in Furthermore, under the strongly acidic conditions of nitration, the amino group can be protonated to form an anilinium ion, which is a meta-director. ncert.nic.in To control the reaction and favor the formation of ortho and para isomers, the amino group is typically protected by acetylation prior to nitration. ncert.nic.in

Halogenation, such as bromination or chlorination, is also a common electrophilic aromatic substitution reaction. youtube.com Due to the activating nature of the substituents, these reactions can often proceed without a Lewis acid catalyst.

Table 1: Predicted Products of Nitration and Halogenation

| Reaction | Reagents | Predicted Major Products |

| Nitration (with protection) | 1. Acetic anhydride (B1165640) 2. HNO₃, H₂SO₄ 3. H₃O⁺ | 2-ethoxy-N-(3-methylbutyl)-4-nitroaniline, 2-ethoxy-N-(3-methylbutyl)-6-nitroaniline |

| Bromination | Br₂ | 4-bromo-2-ethoxy-N-(3-methylbutyl)aniline, 6-bromo-2-ethoxy-N-(3-methylbutyl)aniline |

| Chlorination | Cl₂ | 4-chloro-2-ethoxy-N-(3-methylbutyl)aniline, 6-chloro-2-ethoxy-N-(3-methylbutyl)aniline |

Friedel-Crafts reactions are a set of reactions used to attach substituents to an aromatic ring. wikipedia.org Friedel-Crafts alkylation involves the reaction of an alkyl halide with an aromatic ring in the presence of a Lewis acid catalyst. byjus.com However, this reaction is often prone to polyalkylation and carbocation rearrangements. masterorganicchemistry.comorganicchemistrytutor.com

Friedel-Crafts acylation, the introduction of an acyl group, is generally more controlled as the product ketone is less reactive than the starting material, preventing multiple acylations. byjus.comnrochemistry.com The reaction is typically carried out using an acyl halide or anhydride with a Lewis acid catalyst like aluminum chloride. byjus.comnrochemistry.com Aromatic rings with strongly deactivating groups or certain heteroaromatic compounds may not undergo Friedel-Crafts reactions. nrochemistry.com

Table 2: Predicted Products of Friedel-Crafts Reactions

| Reaction | Reagents | Predicted Major Products |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-(2-ethoxy-N-(3-methylbutyl)amino)phenyl)ethan-1-one, 1-(3-(2-ethoxy-N-(3-methylbutyl)amino)phenyl)ethan-1-one |

| Friedel-Crafts Alkylation | R-X, Lewis Acid | 4-alkyl-2-ethoxy-N-(3-methylbutyl)aniline, 6-alkyl-2-ethoxy-N-(3-methylbutyl)aniline |

Reactions Involving the N-Substituent

The secondary amine functionality in 2-ethoxy-N-(3-methylbutyl)aniline is a key site for a variety of chemical transformations.

Secondary amines readily undergo acylation with acid chlorides, anhydrides, or esters to form amides. ncert.nic.in This reaction involves the nucleophilic substitution of the acylating agent by the amine. ncert.nic.in The reaction is often carried out in the presence of a base, such as pyridine, to neutralize the acid by-product and drive the reaction to completion. ncert.nic.in The N-alkylation of amides with alcohols is also a known synthetic route. researchgate.netrsc.org

Table 3: Predicted Products of N-Acylation

| Reagent | Product |

| Acetyl chloride | N-(2-ethoxyphenyl)-N-(3-methylbutyl)acetamide |

| Acetic anhydride | N-(2-ethoxyphenyl)-N-(3-methylbutyl)acetamide |

| Benzoyl chloride | N-(2-ethoxyphenyl)-N-(3-methylbutyl)benzamide |

The nitrogen atom in N-alkylanilines can be oxidized. acs.orgacs.org Anodic oxidation of N-alkylanilines can lead to the formation of substituted benzidines and diphenylamines through various coupling pathways. acs.org The steric bulk of the alkyl group can influence the product distribution. acs.org Chemical oxidation of aniline can yield products like nitrobenzene (B124822) and benzoquinones. openaccessjournals.com The N-oxidation of alkylhydrazines has also been studied. nih.gov

Reduction of the nitrogen center is less common for anilines unless it is part of a functional group like a nitro group, which can be reduced to an amine.

Reactions Involving the Ethoxy Group

The ethoxy group is generally stable. However, under harsh conditions, the ether linkage can be cleaved. The carbon-oxygen bond in phenols has partial double bond character due to resonance, making it stronger than in aliphatic ethers. ncert.nic.in Cleavage of the ethyl group from the oxygen atom would require strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures, proceeding via a nucleophilic substitution mechanism. This reaction would convert the ethoxy group to a hydroxyl group, forming 2-amino-N-(3-methylbutyl)phenol.

Ether Cleavage Reactions

The ether linkage in 2-ethoxy-N-(3-methylbutyl)aniline is generally stable but can be cleaved under harsh reaction conditions. Typically, this involves strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), often at elevated temperatures. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.

The expected product of such a cleavage would be 2-hydroxy-N-(3-methylbutyl)aniline and the corresponding ethyl halide. The reaction mechanism is an SN2 type displacement on the ethyl group.

Table 1: Potential Ether Cleavage Reactions

| Reagent | Conditions | Expected Products |

|---|---|---|

| Hydroiodic Acid (HI) | High Temperature | 2-hydroxy-N-(3-methylbutyl)aniline, Ethyl iodide |

| Hydrobromic Acid (HBr) | High Temperature | 2-hydroxy-N-(3-methylbutyl)aniline, Ethyl bromide |

It is important to note that the conditions required for ether cleavage might also lead to side reactions involving the aniline moiety.

Reactions at the Alkyl Moieties of the Ethoxy Group

Direct reactions on the alkyl (ethyl) part of the ethoxy group without cleaving the ether bond are less common but theoretically possible. These could include free-radical halogenation, although this process would likely lack selectivity and could lead to a mixture of products, with halogenation occurring at various positions on both the ethyl and the N-isopentyl groups.

Formation of Coordination Complexes with Metal Centers

Aniline and its derivatives are well-known to act as ligands in coordination chemistry, forming complexes with various metal ions. mdpi.comnih.gov The nitrogen atom of the secondary amine in 2-ethoxy-N-(3-methylbutyl)aniline possesses a lone pair of electrons, making it a potential Lewis base capable of coordinating to a metal center. purdue.eduwikipedia.org

Ligand Properties of 2-ethoxy-N-(3-methylbutyl)aniline

As a ligand, 2-ethoxy-N-(3-methylbutyl)aniline would be classified as a monodentate L-type ligand, donating two electrons from the nitrogen atom. wikipedia.org The steric bulk of the N-(3-methylbutyl) group and the ortho-ethoxy group would significantly influence its coordination properties. These bulky substituents might hinder the approach to the metal center, affecting the stability and geometry of the resulting complex.

The oxygen atom of the ethoxy group also has lone pairs and could potentially participate in chelation, forming a bidentate ligand. However, the resulting five-membered ring might be strained. The likelihood of chelation versus simple monodentate coordination would depend on the nature of the metal ion and the reaction conditions.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with 2-ethoxy-N-(3-methylbutyl)aniline would typically involve reacting the aniline derivative with a metal salt in a suitable solvent. nih.govresearchgate.net The choice of solvent is crucial to dissolve both the ligand and the metal salt. nih.gov

The characterization of any resulting metal complexes would rely on various spectroscopic techniques:

Infrared (IR) Spectroscopy: Coordination of the nitrogen atom to the metal center would be expected to cause a shift in the N-H stretching frequency and the C-N stretching frequency compared to the free ligand. researchgate.netuobaghdad.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would show changes in the chemical shifts of the protons and carbons near the nitrogen atom upon complexation. nih.govresearchgate.net

UV-Visible Spectroscopy: The formation of a coordination complex often results in new electronic transitions, leading to changes in the UV-Vis absorption spectrum. mdpi.comuobaghdad.edu.iq These can provide information about the geometry of the complex. mdpi.comnih.gov

Mass Spectrometry: This technique would be used to determine the mass-to-charge ratio of the complex, helping to confirm its composition. researchgate.net

Table 2: Expected Spectroscopic Shifts Upon Coordination

| Spectroscopic Technique | Observed Change | Rationale |

|---|---|---|

| IR Spectroscopy | Shift in ν(N-H) and ν(C-N) | Coordination to metal alters bond strengths. |

| 1H NMR Spectroscopy | Downfield shift of N-H proton and protons on adjacent carbons | Deshielding effect due to electron donation to the metal. |

| 13C NMR Spectroscopy | Shift in signals of carbons adjacent to the nitrogen atom | Change in electronic environment upon coordination. |

Photochemical and Electrochemical Reactivity

Anilines can undergo photo-oxidation reactions. The presence of the electron-donating ethoxy and alkyl groups would likely influence the electron density of the aromatic ring and the nitrogen atom, thus affecting its redox potentials.

Electrochemical studies, such as cyclic voltammetry, could be employed to determine the oxidation potential of 2-ethoxy-N-(3-methylbutyl)aniline. The oxidation would likely occur at the nitrogen atom, forming a radical cation, which could then undergo further reactions such as dimerization or polymerization. The steric hindrance from the bulky substituents might play a significant role in the stability and fate of such intermediates.

Theoretical and Computational Studies on 2 Ethoxy N 3 Methylbutyl Aniline

Quantum Chemical Calculations

No published studies utilizing Density Functional Theory to analyze the electronic structure or optimize the molecular geometry of 2-ethoxy-N-(3-methylbutyl)aniline were found. Such a study would typically provide insights into bond lengths, bond angles, dihedral angles, and electronic properties like molecular orbital energies (HOMO-LUMO gap) and charge distribution.

There is no available research that employs ab initio methods to predict the energy and reactivity of 2-ethoxy-N-(3-methylbutyl)aniline. These methods, known for their high accuracy, would be instrumental in determining the molecule's thermodynamic stability and predicting its behavior in chemical reactions.

Conformational Analysis and Energy Minima

A search of the scientific literature did not yield any studies on the conformational analysis of 2-ethoxy-N-(3-methylbutyl)aniline using Molecular Mechanics or Molecular Dynamics simulations. These techniques are crucial for understanding the molecule's flexibility and identifying its most stable three-dimensional structures.

No data from Potential Energy Surface (PES) mapping for 2-ethoxy-N-(3-methylbutyl)aniline is available. A PES map would illustrate the energy of the molecule as a function of its geometry, providing a comprehensive view of its conformational landscape and the energy barriers between different conformers.

Spectroscopic Parameter Prediction via Computational Approaches

There are no published computational studies that predict the spectroscopic parameters (e.g., IR, Raman, NMR spectra) of 2-ethoxy-N-(3-methylbutyl)aniline. Computational spectroscopy is a powerful tool for interpreting experimental spectra and can provide a deeper understanding of a molecule's vibrational and electronic properties.

Potential Academic Applications and Broader Research Context Non Clinical

Role as a Synthetic Intermediate in Advanced Organic Synthesis

The unique substitution pattern of 2-ethoxy-N-(3-methylbutyl)aniline makes it a promising candidate as a versatile building block in the synthesis of complex organic molecules. The interplay between the electron-donating ethoxy group at the ortho position and the sterically demanding N-(3-methylbutyl) group can be leveraged to control reactivity and selectivity in various synthetic transformations.

Substituted anilines are fundamental precursors in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. nih.govnih.govmdpi.com The reactivity of aniline (B41778) derivatives in cyclization reactions is well-documented, often involving the aniline nitrogen as a nucleophile to form rings. For instance, anilines are key components in the synthesis of quinolines, indoles, and benzodiazepines. chemrevlett.combeilstein-journals.org

The presence of the 2-ethoxy group in 2-ethoxy-N-(3-methylbutyl)aniline would likely influence the electronic properties of the aromatic ring, potentially activating it for electrophilic substitution reactions that could precede or follow a cyclization step. The N-(3-methylbutyl) substituent can also play a crucial role, not only by modifying the nucleophilicity of the nitrogen atom but also by introducing a specific steric profile that could direct the regiochemical outcome of cyclization reactions. beilstein-journals.org By analogy with other substituted anilines, this compound could be a valuable starting material for creating novel heterocyclic scaffolds. beilstein-journals.orgorganic-chemistry.org

The synthesis of macrocycles often relies on the strategic use of building blocks that can undergo controlled cyclization reactions. nih.gov Substituted anilines can be incorporated into macrocyclic frameworks through reactions such as amide bond formation or the formation of imine linkages which are subsequently reduced. nih.gov The formation of macrocyclic polyamides and polyimines often utilizes diamine and dialdehyde/diacid chloride components, where aniline derivatives can serve as the amine-containing part. nih.gov

In the context of 2-ethoxy-N-(3-methylbutyl)aniline, its single amino group suggests it would likely be used to append a specific side chain to a macrocyclic structure or act as a terminal unit in a linear precursor designed for a head-to-tail cyclization. nih.gov The N-alkyl and ortho-alkoxy groups could influence the conformational preferences of the resulting macrocycle, which is a critical factor in host-guest chemistry and the design of synthetic receptors. The synthesis of macrocycles through methods like peptide macrocyclization or the reaction of diamines with other difunctional reagents highlights the potential for aniline derivatives to be incorporated into these large ring structures. researchgate.net

Application in Materials Science

The structural motifs within 2-ethoxy-N-(3-methylbutyl)aniline suggest its potential as a monomer for the synthesis of advanced functional polymers with tailored properties for materials science applications.

Polyaniline (PANI) and its derivatives are a well-known class of conducting polymers with a range of applications. rsc.org The properties of PANI can be tuned by introducing substituents onto the aromatic ring or the nitrogen atom. rsc.orgresearchgate.net The polymerization of aniline derivatives can be achieved through chemical or electrochemical oxidation. nih.gov

The presence of an ethoxy group at the ortho position is known to improve the solubility of the resulting polymer in organic solvents compared to unsubstituted polyaniline. Similarly, the N-alkyl group, in this case, 3-methylbutyl, would further enhance solubility. researchgate.net However, N-substitution can sometimes lead to a decrease in the electrical conductivity of the polymer due to steric hindrance that disrupts the planarity of the polymer backbone and thus the conjugation. mdpi.com The table below summarizes the effects of substituents on polyaniline properties based on analogous systems.

| Substituent Type | Effect on Polymer Properties | Rationale | Source |

| ortho-Alkoxy | Increases solubility | Disrupts interchain packing | |

| N-Alkyl | Increases solubility, may decrease conductivity | Improves solvent interaction, steric hindrance affects conjugation | researchgate.netmdpi.com |

This compound could also be a monomer for polyamide synthesis if a corresponding diacid or diacid chloride is used. The resulting polyamide would have regularly spaced pendant groups (ethoxy and 3-methylbutyl), which could influence its thermal properties, solubility, and mechanical behavior.

The potential for 2-ethoxy-N-(3-methylbutyl)aniline to form soluble, processable polymers makes it an interesting candidate for exploration in organic electronic materials. rsc.org Thin films of substituted polyanilines can be used in chemical sensors, with their electrical properties changing in response to analytes like ammonia (B1221849) or moisture. rsc.orgresearchgate.net The specific substituents on the aniline monomer can impact the sensitivity and selectivity of such sensors. rsc.orgresearchgate.net

While N-substitution can lower conductivity, the improved processability might allow for the creation of uniform thin films, which are crucial for device fabrication. rsc.org The combination of the electron-donating ethoxy group and the bulky alkyl group would modulate the electronic energy levels (HOMO/LUMO) of the polymer, which is a key consideration in the design of organic semiconductors for applications in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Potential as a Ligand in Catalysis

N-substituted anilines and related compounds can act as ligands for transition metal catalysts. researchgate.net The nitrogen atom can coordinate to a metal center, and the substituents on the aniline can be used to fine-tune the steric and electronic environment of the catalyst. This can influence the activity, selectivity, and stability of the catalytic system.

For 2-ethoxy-N-(3-methylbutyl)aniline, the nitrogen atom is a potential coordination site. The bulky N-(3-methylbutyl) group would create a specific steric pocket around the metal center, which could be beneficial for stereoselective transformations. The ortho-ethoxy group could also potentially act as a secondary coordination site, making the compound a bidentate ligand, although this is less common for simple ether linkages compared to other functional groups. The use of N-alkyl anilines in catalytic N-alkylation reactions demonstrates their compatibility with catalytic systems. researchgate.netsemanticscholar.org The development of catalysts for C-N bond formation and other organic transformations often relies on a diverse library of ligands, and this compound could serve as a novel scaffold in such explorations. acs.org

Interdisciplinary Research Contexts

In the realm of environmental chemistry, the fate and transport of novel substituted anilines are of interest due to their potential persistence and transformation in the environment. Research could be undertaken to study the biodegradation pathways or photochemical degradation of 2-ethoxy-N-(3-methylbutyl)aniline. In agricultural chemistry, aniline derivatives can sometimes form the basis of herbicides or fungicides; however, no such application has been identified for this specific compound.

Conclusion

Development of Novel Sustainable and Efficient Synthetic Routes

The foundation of any exploration into a chemical compound lies in its synthesis. Currently, detailed, high-yield, and environmentally benign synthetic methodologies for 2-ethoxy-N-(3-methylbutyl)aniline are not well-documented in peer-reviewed literature. Future research should prioritize the development of such routes. A key area of investigation would be the application of modern catalytic systems, such as those based on palladium, copper, or nickel, for the N-alkylation of 2-ethoxyaniline with a suitable 3-methylbutyl halide or sulfonate. The goal would be to achieve high selectivity and yield under mild reaction conditions, minimizing the formation of byproducts and the use of hazardous reagents.

Furthermore, exploring one-pot or tandem reaction sequences could significantly enhance the efficiency of the synthesis. For instance, a process that combines the etherification of 2-aminophenol (B121084) with a subsequent reductive amination in a single vessel would represent a significant step forward in terms of atom economy and process simplification. The development of a scalable and cost-effective synthesis is a critical prerequisite for enabling broader research into its properties and applications.

Exploration of Advanced Catalytic and Material Science Applications

The molecular architecture of 2-ethoxy-N-(3-methylbutyl)aniline, featuring both an electron-rich aniline (B41778) nitrogen and an ethoxy group on the aromatic ring, suggests its potential utility in catalysis and material science. The nitrogen atom could serve as a ligand for transition metals, forming novel catalysts for a variety of organic transformations. Research should be directed towards synthesizing and characterizing metal complexes of 2-ethoxy-N-(3-methylbutyl)aniline and evaluating their catalytic activity in reactions such as cross-coupling, hydrogenation, or polymerization.

In the realm of material science, the compound could serve as a building block for functional polymers or organic electronic materials. The N-alkyl and ethoxy substituents can be systematically varied to tune the electronic and physical properties of the resulting materials. Investigations into its potential as a monomer for electropolymerization or as a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) could unveil new applications. The presence of the flexible 3-methylbutyl group might impart desirable solubility and processing characteristics to any resulting polymers.

In-depth Investigations of Photophysical and Electrochemical Properties

A fundamental understanding of a molecule's interaction with light and its behavior under electrochemical stimuli is crucial for its application in optoelectronic devices. To date, the photophysical and electrochemical properties of 2-ethoxy-N-(3-methylbutyl)aniline remain uncharacterized. Future research should involve a comprehensive study of its absorption and emission spectra, as well as its quantum yield of fluorescence. Solvatochromism studies, examining the effect of solvent polarity on its photophysical properties, could provide insights into the nature of its excited states.

Cyclic voltammetry and other electrochemical techniques should be employed to determine its oxidation and reduction potentials. This data is essential for assessing its suitability as an electron donor or hole transport material in organic electronic devices. The HOMO and LUMO energy levels, which can be estimated from electrochemical data, are critical parameters for designing efficient device architectures.

Design and Synthesis of Advanced Derivatives with Tuned Reactivity and Functionality

The structure of 2-ethoxy-N-(3-methylbutyl)aniline offers multiple avenues for synthetic modification to create a library of derivatives with tailored properties. The aromatic ring is amenable to electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups. For example, nitration, halogenation, or acylation of the aromatic ring could be explored to modulate the electronic properties of the molecule.

Furthermore, the secondary amine functionality provides a handle for further derivatization. For instance, acylation or sulfonylation of the nitrogen atom could lead to new compounds with altered coordination properties or biological activity. The synthesis and characterization of these derivatives would be a crucial step in establishing structure-property relationships, enabling the rational design of molecules with optimized performance for specific applications.

Integration into Novel Supramolecular Systems and Nanotechnology

The self-assembly of molecules into well-defined supramolecular structures is a powerful strategy for creating functional nanomaterials. The amphiphilic nature of 2-ethoxy-N-(3-methylbutyl)aniline, with its aromatic head and aliphatic tail, suggests its potential to form organized assemblies such as micelles, vesicles, or liquid crystals. Future research should investigate the self-assembly behavior of this compound and its derivatives in various solvents and at interfaces.

The incorporation of this molecule into more complex supramolecular architectures, such as host-guest complexes with cyclodextrins or calixarenes, could lead to the development of responsive materials and sensors. Its ability to act as a ligand for metal ions could also be exploited to construct metal-organic frameworks (MOFs) or coordination polymers with interesting porous or catalytic properties.

Advanced Computational Modeling for Predictive Research and Property Design

In parallel with experimental investigations, computational modeling can provide invaluable insights into the properties and reactivity of 2-ethoxy-N-(3-methylbutyl)aniline. Density functional theory (DFT) calculations can be used to predict its molecular geometry, electronic structure, and spectroscopic properties. These theoretical predictions can guide experimental efforts and aid in the interpretation of experimental results.

Molecular dynamics (MD) simulations could be employed to study the self-assembly behavior of the molecule and its interactions with other molecules or surfaces. These simulations can provide a detailed, atomistic-level understanding of the forces driving supramolecular organization. By combining computational modeling with experimental synthesis and characterization, a synergistic approach can be developed to accelerate the discovery and design of new functional materials based on the 2-ethoxy-N-(3-methylbutyl)aniline scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.